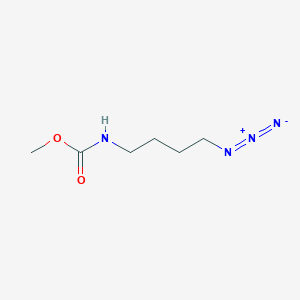

methyl N-(4-azidobutyl)carbamate

Description

Properties

CAS No. |

177489-87-1 |

|---|---|

Molecular Formula |

C6H12N4O2 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

methyl N-(4-azidobutyl)carbamate |

InChI |

InChI=1S/C6H12N4O2/c1-12-6(11)8-4-2-3-5-9-10-7/h2-5H2,1H3,(H,8,11) |

InChI Key |

MPIVGMRTDJQEGS-UHFFFAOYSA-N |

SMILES |

COC(=O)NCCCCN=[N+]=[N-] |

Canonical SMILES |

COC(=O)NCCCCN=[N+]=[N-] |

Synonyms |

Carbamic acid, (4-azidobutyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Synthetic Strategies for Methyl N 4 Azidobutyl Carbamate and Its Precursors

Synthesis of the 4-Azidobutyl Amine Core

The incorporation of an azide (B81097) group into an aliphatic chain, such as butane (B89635), is typically achieved through nucleophilic substitution reactions. A common and effective method involves the reaction of a butane derivative containing a good leaving group with an azide salt, most frequently sodium azide.

One established strategy begins with a di-substituted butane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. The reaction with sodium azide, often in a polar aprotic solvent like dimethylformamide (DMF), facilitates the displacement of the halide leaving groups via an S_N2 mechanism to yield 1,4-diazidobutane (B1339667). nih.gov The azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen.

Another approach involves the tosylation of a diol, like 1,4-butanediol, to convert the hydroxyl groups into better leaving groups (tosylates). Subsequent reaction with sodium azide then yields the desired azido-substituted butane chain. nih.gov The choice of starting material often depends on commercial availability and cost.

Radical reactions also offer a pathway for introducing azide moieties. For instance, the radical addition of iodine azide (IN₃) to molecules with weak carbon-hydrogen bonds can introduce an azide group. beilstein-journals.org While more commonly applied to aldehydes or benzyl (B1604629) ethers, this method represents an alternative approach for functionalizing an aliphatic chain under specific conditions. beilstein-journals.org

With an azido-substituted butane chain in hand, the next step is to introduce the primary amine functionality. A particularly elegant method for synthesizing 4-azidobutylamine is the selective reduction of one of the two azide groups in 1,4-diazidobutane. researchgate.net This partial reduction can be achieved using reagents like triphenylphosphine (B44618) (the Staudinger reaction), which reacts with one azide group to form an aza-ylide intermediate. This intermediate is then hydrolyzed to produce the primary amine and triphenylphosphine oxide. To prevent the formation of 1,4-diaminobutane, an excess of 1,4-diazidobutane is used in the reaction. researchgate.net

Alternatively, a primary amine can be formed through the reduction of a nitrile group. If the synthetic strategy starts with a precursor like 4-chlorobutyronitrile, the chlorine can be substituted with an azide group, followed by the reduction of the nitrile (C≡N) to a primary amine (CH₂NH₂) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com

The Gabriel synthesis provides another classic route to primary amines. This method would involve reacting potassium phthalimide (B116566) with a 4-azidobutyl halide. The resulting N-alkyl phthalimide is then cleaved, typically by hydrolysis or hydrazinolysis, to release the free primary amine.

Formation of the Methyl Carbamate (B1207046) Moiety

The final stage of the synthesis is the conversion of the primary amine of 4-azidobutylamine into a methyl carbamate group. This transformation can be accomplished through several methods, with a notable modern emphasis on avoiding hazardous reagents like phosgene (B1210022).

Direct carbamoylation involves treating the primary amine with a reagent that delivers the methyl carbamoyl (B1232498) group (CH₃OC(O)-). A classic, though hazardous, approach involves reacting the amine with methyl chloroformate. However, due to the toxicity of such reagents, safer alternatives are preferred.

Modern methods utilize carbamoylating agents like carbamoylimidazolium salts. organic-chemistry.org These reagents are prepared separately and react efficiently with primary amines to form the desired carbamate, often in high yield and purity without the need for extensive purification. organic-chemistry.org Another approach is the direct conversion of amines using carbon dioxide and a non-metallic reagent like Si(OMe)₄, catalyzed by a base such as DBU, to form carbamates. organic-chemistry.org

Transcarbamoylation, or transurethanization, is an increasingly popular method that involves the transfer of a carbamate group from a donor molecule to the target amine. nih.govrsc.org This reaction is typically catalyzed and offers a milder alternative to traditional methods.

Methyl carbamate itself can serve as an economical and effective carbamoyl donor. organic-chemistry.org The reaction between 4-azidobutylamine and methyl carbamate would be driven to completion, often in the presence of a catalyst. Various metal catalysts, including those based on tin, zinc, titanium, and lanthanum, have been shown to be effective in promoting transcarbamoylation. nih.govorganic-chemistry.org For instance, tin catalysts like dibutyltin (B87310) maleate (B1232345) have demonstrated high efficiency for the carbamoylation of primary alcohols, and similar principles apply to amines. organic-chemistry.org The reaction mechanism can proceed through either an associative pathway, where the amine attacks the carbonyl group of the donor carbamate, or a dissociative pathway, which involves the formation of an isocyanate intermediate. rsc.org

| Catalyst System | Donor Carbamate | Conditions | Efficacy | Ref |

| Dibutyltin Maleate | Phenyl Carbamate | Toluene, 90°C | Good yields for primary substrates | organic-chemistry.org |

| Zinc Acetate (Zn(OAc)₂) | Methyl Carbamate | Methanol (B129727), 433K | High conversion and selectivity | researchgate.net |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | O-Dimethylcarbamates | Methanol, <70°C | Efficient under mild, basic conditions | nih.gov |

| Titanium(IV) Isopropoxide | O-Dimethylcarbamates | - | Known to catalyze transcarbamoylation | nih.gov |

This table presents examples of catalyst systems used in transcarbamoylation reactions, which are applicable to the synthesis of methyl carbamates from primary amines.

The avoidance of phosgene in industrial and laboratory synthesis is a major goal due to its extreme toxicity. rug.nl Consequently, numerous phosgene-free routes to carbamates have been developed. researchgate.netgoogle.com

One of the most promising green alternatives involves the use of carbon dioxide (CO₂) as a C1 source. oup.com In one such method, the primary amine reacts with CO₂ and an alkylating agent in the presence of cesium carbonate to form the carbamate in high yield under standard temperature and pressure. google.com Another variation uses CO₂ and titanium alkoxides to react with an amine, affording the corresponding carbamate. oup.com For example, aniline (B41778) reacts with titanium methoxide (B1231860) and CO₂ to give methyl N-phenylcarbamate in 85% yield. oup.com

Another widely explored phosgene-free route is the reaction of an amine with dimethyl carbonate (DMC) or with urea (B33335) and methanol. rug.nlresearchgate.net The reaction of aniline with methyl carbamate in the presence of methanol and a ZnCl₂ catalyst has been shown to produce methyl N-phenyl carbamate with high conversion and selectivity, demonstrating a viable non-phosgene pathway. researchgate.net

| Reagents | Catalyst/Base | Conditions | Key Feature | Ref |

| Amine, CO₂, Chloromethyl Pivalate | Cesium Carbonate | Room Temperature | High yield, low by-products | google.com |

| Aniline, CO₂, Ti(OMe)₄ | - | 5 MPa CO₂, 20 min | Fast reaction, regenerable titanium residue | oup.com |

| Aniline, Methyl Carbamate, Methanol | ZnCl₂ | 433K, 4h | High conversion (90.1%) and selectivity (99.7%) | researchgate.net |

| Phenylurea, Methanol | Basic Catalyst | - | Spontaneous reaction, enhanced by base | researchgate.net |

This table summarizes various phosgene-free procedures for generating carbamates, highlighting the diversity of modern, safer synthetic approaches.

Convergent Synthesis of Methyl N-(4-Azidobutyl)carbamate

Convergent synthesis strategies offer an efficient route to this compound by preparing key building blocks separately and then combining them in the final stages of the synthesis.

Derivatization from Boc-Protected 4-Azidobutylamines

A common and effective strategy for synthesizing this compound involves the use of a Boc-protected precursor, namely tert-butyl N-(4-azidobutyl)carbamate. nih.govnih.gov This approach leverages the stability and ease of handling of the Boc-protected intermediate. The synthesis typically begins with the protection of 4-azido-1-butanamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield tert-butyl N-(4-azidobutyl)carbamate. nih.govresearchgate.net

The subsequent step involves the deprotection of the Boc group, usually under acidic conditions, to generate the free amine. acs.org This amine is then reacted with a suitable methylating agent, such as methyl chloroformate, in the presence of a base to form the final methyl carbamate product. This two-step sequence from the Boc-protected intermediate is a reliable method for obtaining this compound.

A key precursor to tert-butyl N-(4-azidobutyl)carbamate is tert-butyl (4-hydroxybutyl)carbamate. bldpharm.com This intermediate can be synthesized by reacting 4-amino-1-butanol (B41920) with di-tert-butyl dicarbonate. The hydroxyl group of tert-butyl (4-hydroxybutyl)carbamate can then be converted to an azide, typically through a two-step process involving mesylation followed by nucleophilic substitution with sodium azide.

Table 1: Synthesis of tert-butyl N-(4-azidobutyl)carbamate from tert-butyl (4-hydroxybutyl)carbamate

| Step | Reactants | Reagents | Product |

| 1 | tert-Butyl (4-hydroxybutyl)carbamate | Methanesulfonyl chloride, Triethylamine | 4-((tert-butoxycarbonyl)amino)butyl methanesulfonate |

| 2 | 4-((tert-butoxycarbonyl)amino)butyl methanesulfonate | Sodium azide | tert-Butyl N-(4-azidobutyl)carbamate |

Sequential Functionalization Approaches for Methyl Carbamate Formation from Deprotected Amines

An alternative to the convergent approach is a sequential functionalization strategy. This method involves the initial synthesis of 4-azido-1-butanamine, followed by the direct formation of the methyl carbamate. The deprotection of a suitable N-protected 4-azidobutylamine, such as one with a Cbz or Alloc group, can be achieved using methods like treatment with 2-mercaptoethanol (B42355) and potassium phosphate. organic-chemistry.org The resulting deprotected amine is then reacted with a methylating agent to yield this compound.

Nickel-catalyzed amination of aryl carbamates represents another advanced sequential approach. nih.gov While not a direct synthesis of the target molecule, this methodology demonstrates the formation of C-N bonds using carbamate electrophiles, which could be adapted for the synthesis of related structures. nih.gov

Introduction of N-(4-azidobutyl) Linkers in Solid-Phase Peptide Synthesis

The N-(4-azidobutyl) group serves as a valuable linker in solid-phase peptide synthesis (SPPS), enabling the introduction of a reactive handle for subsequent modifications. nih.govspringernature.com In this context, the N-(4-azidobutyl) group is incorporated into the peptide backbone. nih.gov This allows for post-synthetic modifications via click chemistry with alkynes or, after reduction of the azide to an amine, through acylation or reductive alkylation. nih.gov

The choice of resin and linker is critical for successful SPPS. springernature.comsigmaaldrich.comimperial.ac.uk While various linkers are available for attaching peptides to the solid support, the introduction of the N-(4-azidobutyl) group is typically achieved by using a pre-functionalized amino acid derivative during the peptide synthesis cycle. Safety-catch linkers, which require an activation step before cleavage, can also be employed to enhance the stability of the peptide on the resin during synthesis. nih.gov

Methodological Advancements in Reaction Optimization

Optimizing the synthesis of this compound and related compounds involves careful consideration of catalysts, solvents, and temperature to maximize yield and purity while ensuring safety.

Catalyst Systems for Carbamate Formation

The formation of the carbamate bond is a critical step in the synthesis. Various catalytic systems have been developed to facilitate this reaction efficiently. Solid base catalysts, such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, have shown high activity and selectivity in the synthesis of methyl N-phenyl carbamate from aniline and dimethyl carbonate. nih.govnih.govrsc.org These heterogeneous catalysts offer the advantage of easy recovery and recyclability. nih.govrsc.org

Other catalyst systems for carbamate formation include:

Ionic liquid-promoted zinc acetate: This system has demonstrated excellent catalytic performance in the synthesis of methyl N-phenyl carbamate. acs.org

Platinum group metals with alkali metal halides: These have been used for the oxidative alkoxycarbonylation of amines to form carbamates. acs.org

Nickel-based catalysts: These have been employed for dehydrative urethane (B1682113) formation from carbon dioxide, amines, and alcohols. nih.gov

Indium-catalyzed carbamate formation: This method is applicable to a wide variety of amines and alcohols under mild conditions. nih.gov

Table 2: Catalyst Systems for Carbamate Formation

| Catalyst System | Reactants | Product | Reference |

| Zn/Al/Ce mixed oxides | Aniline, Dimethyl carbonate | Methyl N-phenyl carbamate | nih.govnih.govrsc.org |

| Ionic liquid-promoted zinc acetate | Aniline, Dimethyl carbonate | Methyl N-phenyl carbamate | acs.org |

| Platinum group metal/alkali metal halide | Amines, Alcohols, Carbon monoxide | Carbamates | acs.org |

| Nickel-based catalysts | Amines, Alcohols, Carbon dioxide | Urethanes | nih.gov |

| Indium triflate | Alcohols, Urea | Primary carbamates | organic-chemistry.org |

Solvent and Temperature Regimes for Azide Stability and Reactivity

The presence of the azide group necessitates careful control of reaction conditions to ensure its stability and prevent hazardous decomposition. researchgate.netstanford.edu Organic azides can be sensitive to heat and shock. stanford.edu

When performing reactions involving azides, it is crucial to select appropriate solvents and maintain optimal temperature ranges. Aprotic solvents are generally preferred. For instance, the azidation of mesyl shikimate has been studied in continuous-flow systems using acetonitrile, which allows for better temperature control and safer handling of the potentially explosive azide intermediate. beilstein-journals.org

The reaction temperature can significantly impact both the reaction rate and the selectivity. For example, in the synthesis of methyl N-phenyl carbamate, increasing the temperature can enhance the conversion of aniline but may also lead to an increase in methylation byproducts, thereby reducing the selectivity for the desired carbamate. nih.gov In the synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate in supercritical CO₂, the pressure of CO₂ and the presence of co-solvents also play a crucial role in influencing conversion and selectivity. core.ac.uk Generally, reactions involving azides are conducted at the lowest possible temperature that still allows for a reasonable reaction rate to minimize the risk of decomposition. researchgate.net

Control of Side Reactions and Selectivity Enhancement

The efficient synthesis of this compound is contingent on precise control over the reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. This control is crucial during both the formation of its key precursor, 4-azidobutan-1-amine (B146735), and in the subsequent carbamoylation step.

Precursor Synthesis: 4-Azidobutan-1-amine

A common route to synthesizing the essential precursor, 4-azidobutan-1-amine, involves the partial reduction of 1,4-diazidobutane. A significant challenge in this synthesis is preventing the reduction of both azide groups, which would lead to the formation of the undesired side product, 1,4-diaminobutane.

To enhance the selectivity for the mono-amino product, a key strategy is the careful control of stoichiometry. By using an excess of the starting material, 1,4-diazidobutane, the probability of a single phosphine (B1218219) molecule reacting with both azide groups on the same butane chain is significantly reduced. researchgate.net The reaction typically employs a reducing agent like triphenylphosphine, which is added portion-wise to maintain control over the reaction's progression and temperature. researchgate.net

Key Control Strategy for 4-Azidobutan-1-amine Synthesis:

| Parameter | Control Method | Purpose | Key Side Product |

| Stoichiometry | Use of excess 1,4-diazidobutane | To favor mono-reduction and enhance selectivity for 4-azidobutan-1-amine. | 1,4-diaminobutane |

| Reagent Addition | Portion-wise addition of triphenylphosphine | To manage reaction exothermicity and maintain control. | - |

Carbamate Formation: this compound

The conversion of 4-azidobutan-1-amine to this compound typically involves its reaction with a methylating agent such as dimethyl carbonate (DMC) or methyl chloroformate. The primary challenge in this step is to prevent side reactions, particularly over-methylation of the amine.

When using dimethyl carbonate, a common side reaction is the N-methylation of either the starting amine or the product carbamate, leading to N-methyl-4-azidobutan-1-amine and methyl N-(4-azidobutyl)-N-methylcarbamate, respectively. core.ac.uk The control of reaction parameters is vital for enhancing selectivity.

Research Findings on Selectivity in Carbamate Synthesis:

Studies on the synthesis of methyl carbamates from primary aliphatic amines using dimethyl carbonate have shown that both temperature and pressure play critical roles in controlling selectivity.

Effect of Temperature: Increasing the reaction temperature can inadvertently promote the undesired N-methylation side reactions, thereby decreasing the selectivity for the target methyl carbamate. nih.gov Finding the optimal temperature is crucial to balance reaction rate and selectivity.

Effect of Pressure (with CO₂): When the reaction is conducted in the presence of carbon dioxide, increasing the pressure has been shown to continuously improve selectivity for the methyl carbamate, reaching up to 90%. core.ac.uk The CO₂ is believed to inhibit the competitive N-methylation pathway. core.ac.uk

Effect of Reagent Concentration: Utilizing an excess of dimethyl carbonate can help to suppress side reactions and favor the formation of the desired carbamate product. nih.gov

Strategies for Enhancing Selectivity during Carbamoylation:

| Parameter | Control Method | Effect on Selectivity | Potential Side Products |

| Temperature | Optimization (avoiding excessive heat) | Higher temperatures can decrease selectivity by favoring N-methylation. nih.gov | N-methylated amine and carbamate |

| Pressure | Increase when using CO₂ | Increased CO₂ pressure enhances selectivity for the desired carbamate. core.ac.uk | N-methylated amine and carbamate |

| Reagent Ratio | Use of excess dimethyl carbonate | Promotes the desired carbamoylation over side reactions. nih.gov | - |

By implementing these control strategies, the formation of side products can be minimized, leading to a higher yield and purity of the final this compound product.

Chemical Biology Applications Through Click Chemistry

Construction of Triazole-Based Molecular Scaffolds

The versatility of the azide-alkyne cycloaddition has been harnessed to construct complex molecular scaffolds with diverse biological activities. The 1,2,3-triazole core is a common feature in many pharmacologically active compounds. beilstein-journals.orgnih.gov By employing molecules like methyl N-(4-azidobutyl)carbamate, researchers can introduce a flexible linker arm that can be further functionalized to create intricate molecular architectures.

For instance, tandem click reactions, where an initial cycloaddition is followed by a second intramolecular click reaction, can lead to the formation of novel polycyclic scaffolds. beilstein-journals.org This approach allows for the rapid generation of molecular diversity from simple starting materials. The resulting triazole-containing scaffolds often serve as rigid frameworks for the spatial presentation of various functional groups, which is a key aspect in the design of enzyme inhibitors and receptor ligands. beilstein-journals.orgnih.gov

Bioconjugation Methodologies Utilizing the Azidobutyl Linker

The azidobutyl group provided by this compound serves as a versatile handle for the modification of biomolecules. The four-carbon chain offers flexibility, which can be advantageous in minimizing steric hindrance during the conjugation reaction and preserving the biological activity of the modified molecule.

Peptide and Protein Functionalization Strategies

The functionalization of peptides and proteins is a cornerstone of chemical biology, enabling the development of therapeutic agents, diagnostic tools, and probes for studying biological processes. The azide (B81097) group of this compound can be readily introduced into peptides and proteins for subsequent conjugation via click chemistry.

One common strategy involves the incorporation of an alkyne-containing unnatural amino acid into a peptide sequence, which can then be reacted with an azido-linker like this compound. mdpi.com Alternatively, a peptide or protein can be modified with a reagent that introduces an alkyne, followed by reaction with the azido-linker. The N-terminus of proteins and the side chains of certain amino acids, such as lysine, are common sites for such modifications. nih.gov

The resulting triazole-linked conjugates have been used for a variety of purposes, including:

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.

Labeling with fluorescent dyes: For imaging and tracking peptides and proteins in biological systems. bachem.com

Attachment to solid supports: For applications in peptide synthesis and purification. peptide.com

The carbamate (B1207046) group within the this compound linker provides a stable connection, ensuring the integrity of the conjugate under physiological conditions.

Conjugation to Biomolecular Surfaces (e.g., Exosomes)

The functionalization of biomolecular surfaces, such as those of exosomes, is critical for their use in targeted drug delivery and as diagnostic tools. This compound can be employed in strategies to covalently attach molecules of interest to exosome surfaces through click chemistry.

One common approach involves the modification of the exosome surface to introduce a reactive handle that is complementary to the azide group of this compound. For instance, the abundant amine groups on exosomal surface proteins can be functionalized with a terminal alkyne. This is often achieved using carbodiimide (B86325) chemistry to couple an alkyne-containing carboxylic acid, such as 4-pentynoic acid, to the surface amines. nih.govacs.orgnih.govresearchgate.net Once the exosomes are "alkyne-decorated," this compound, or a molecule attached to it, can be covalently linked to the surface via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). nih.govacs.orgnih.govresearchgate.net This method has been shown to be effective without significantly altering the size or cellular uptake of the exosomes. nih.govacs.orgnih.govresearchgate.net

Alternatively, metabolic labeling strategies can be used to introduce the azide functionality directly onto the exosome surface. Cells can be cultured with azido-sugars, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which are metabolically incorporated into the glycans of cellular and, subsequently, exosomal proteins. nih.govnih.gov These azide-functionalized exosomes can then be reacted with an alkyne-modified molecule of interest. This bioorthogonal approach allows for the specific labeling of newly synthesized exosomes. nih.govnih.gov

The versatility of this click chemistry approach allows for the conjugation of a wide array of molecules, including fluorescent dyes for tracking, targeting ligands (e.g., peptides or antibodies) for specific cell recognition, and therapeutic agents. nih.govcreative-biostructure.comdigitellinc.commdpi.com

| Parameter | Finding | References |

| Exosome Modification Strategy | Activation of surface amines with alkyne groups via carbodiimide chemistry. | nih.govacs.orgnih.govresearchgate.net |

| Click Chemistry Reaction | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized molecule. | nih.govacs.orgnih.govresearchgate.netexosome-rna.com |

| Effect on Exosomes | Conjugation does not significantly affect exosome size or cellular internalization. | nih.govacs.orgnih.govresearchgate.net |

| Alternative Labeling Method | Metabolic incorporation of azido-sugars (e.g., Ac4ManNAz) onto the exosome surface. | nih.govnih.gov |

Formation of Stable Covalent Bonds in Biological Systems

A key advantage of using click chemistry in biological applications is the formation of a highly stable covalent bond. The reaction between the azide group of this compound and a terminal alkyne results in the formation of a triazole ring. creative-biostructure.com This heterocyclic ring is exceptionally stable under a wide range of biological conditions, being resistant to hydrolysis, oxidation, and reduction.

This stability is crucial for applications where long-term labeling or tracking is required. Once a molecule is conjugated to a biological target using this chemistry, the linkage is robust, ensuring that the label remains attached. This is in contrast to some other bioconjugation methods that may result in reversible or less stable bonds. The inertness of the triazole linkage ensures that it does not interfere with the biological activity of the labeled molecule or the system under study. creative-biostructure.com

| Reaction Component 1 | Reaction Component 2 | Resulting Covalent Bond | Key Properties | References |

| Azide (e.g., from this compound) | Terminal Alkyne | 1,2,3-Triazole | Highly stable, resistant to hydrolysis, oxidation, and reduction. | creative-biostructure.com |

Development of Biorthogonal Labeling Reagents

This compound serves as a foundational structure for the development of biorthogonal labeling reagents. A biorthogonal reaction is one that can occur within a living system without interfering with or being influenced by native biochemical processes. The azide group is a prime example of a bioorthogonal functional group, as it is virtually absent in most biological systems and does not react with the vast majority of biological molecules. nih.govacs.org

By itself, this compound is an azide-containing building block. To create a functional biorthogonal labeling reagent, this core structure would typically be attached to a reporter molecule, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a drug molecule. The carbamate portion of the molecule acts as a stable linker between the azidobutyl chain and the desired functional moiety.

The general strategy for using such a reagent involves two steps:

Introduction of a complementary bioorthogonal handle (an alkyne) into the biological system of interest. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling with alkyne-modified sugars or lipids, or direct chemical modification of target biomolecules.

Administration of the azide-containing labeling reagent (derived from this compound), which then specifically and covalently reacts with the alkyne-tagged biomolecules. nih.govacs.org

This approach allows for the precise labeling and study of specific biomolecules in their native environment, including in living cells and organisms. nih.govuni-konstanz.deplos.org

Role As a Versatile Linker in Complex Molecular Architectures

Design and Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. youtube.commdpi.com These chimeras consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. youtube.commdpi.com The linker's role is paramount as it dictates the spatial orientation and distance between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.

Methyl N-(4-azidobutyl)carbamate and its derivatives, such as 4-azidobutylamine, are valuable components in the synthesis of PROTACs. medchemexpress.commedchemexpress.com The azido (B1232118) group enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to connect the E3 ligase ligand to the target protein ligand. medchemexpress.com This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize degradation efficacy. nih.govnih.gov The empirical nature of linker design in PROTACs makes such versatile building blocks indispensable for structure-activity relationship (SAR) studies. nih.govnih.gov

Table 1: Key Features of this compound in PROTAC Design

| Feature | Description | Significance in PROTACs |

| Azide (B81097) Group | A reactive functional group for "click chemistry". | Enables efficient and modular assembly of PROTACs by linking the two ligand-binding moieties. medchemexpress.com |

| Carbamate (B1207046) Group | A stable linkage that can be incorporated into various molecular scaffolds. nih.govnih.gov | Provides a robust connection point within the linker structure. |

| Butyl Chain | A flexible four-carbon spacer. | Influences the distance and relative orientation of the target protein and E3 ligase, which is critical for ternary complex formation and degradation efficiency. nih.govnih.gov |

Integration into Activity-Based Chemical Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govnih.gov These activity-based probes (ABPs) typically consist of three components: a reactive group that covalently modifies the active site of a target enzyme, a reporter tag (like a fluorophore or biotin) for detection and enrichment, and a linker that connects the two.

The azido group of this compound makes it an ideal linker component for the synthesis of ABPs. It allows for a two-step "click chemistry" approach to probe labeling. First, the ABP containing the azido-linker reacts with its target enzyme in a biological sample. Then, a reporter molecule containing a terminal alkyne is "clicked" onto the azide-modified enzyme for visualization or affinity purification. This method offers advantages over using pre-tagged probes, as the smaller size of the azido-probe may lead to better cell permeability and less steric hindrance at the enzyme's active site.

Table 2: Application of Azido-Linkers in Activity-Based Probes

| Step | Description | Role of Azido-Linker |

| 1. Labeling | An ABP with an azido-linker covalently binds to the active site of a target enzyme within a complex proteome. | The azido group is a bio-orthogonal handle that does not interfere with the initial binding and reaction with the target enzyme. |

| 2. Conjugation ("Click" Reaction) | A reporter molecule (e.g., biotin-alkyne or fluorophore-alkyne) is added and specifically ligated to the azide of the ABP-enzyme conjugate. | The azide serves as the specific reaction partner for the alkyne-containing reporter, enabling efficient and selective tagging. |

| 3. Analysis | The tagged enzymes are detected by fluorescence imaging or enriched for mass spectrometry-based identification. | The linker successfully tethers the reporter tag to the enzyme, facilitating its identification and characterization. nih.gov |

N-Modification of Peptidic Structures for Conformational Control and Conjugation

The introduction of modifications to the backbone of peptides is a powerful strategy to control their conformation, enhance their stability, and introduce new functionalities. genscript.comnih.gov The N-alkylation of amide bonds within a peptide backbone can impose significant conformational constraints, influencing the peptide's secondary structure and, consequently, its biological activity.

A robust synthetic method has been developed to introduce an N-(4-azidobutyl) group into peptides during standard solid-phase peptide synthesis (SPPS). nih.gov This modification serves a dual purpose. Firstly, the N-(4-azidobutyl) group can mimic the conformational effects of an N-methyl group, a common modification used to improve the pharmacokinetic properties of peptides. nih.gov Secondly, the terminal azide provides a convenient handle for conjugating other molecules to the peptide backbone via click chemistry. nih.gov This allows for the creation of peptide chimeras, where the peptide serves as a targeting moiety or a structural scaffold. Following azide reduction, the resulting primary amine can be further functionalized through acylation or reductive alkylation, offering additional avenues for conjugation. nih.gov

Synthesis of Multi-Component Conjugates for Biological Interrogation (e.g., bivalent Smac mimetics)

The ability to link multiple molecular entities together is crucial for creating complex biological probes and potential therapeutics. This compound and related azido-functionalized linkers are instrumental in the synthesis of such multi-component conjugates.

An important example is the development of bivalent Smac mimetics. These molecules are designed to antagonize Inhibitor of Apoptosis Proteins (IAPs) and are investigated as potential anticancer agents. nih.govnih.gov Bivalent Smac mimetics consist of two monovalent Smac-mimicking units joined by a linker. The nature of this linker, including its length, flexibility, and chemical composition, has been shown to be critical for the molecule's ability to bind to IAPs and induce their degradation, ultimately leading to apoptosis in cancer cells. nih.govnih.gov

The synthesis of these bivalent agents often employs click chemistry, where an azido-functionalized linker is reacted with alkyne-modified Smac mimetic monomers. This modular approach allows for the systematic variation of the linker to optimize the biological activity of the final conjugate. For instance, in the creation of a series of bivalent Smac mimetics, a linker such as 1,4-bis-(4-azidobutyl)benzene could be used to connect two alkyne-containing monovalent units, demonstrating the utility of the azidobutyl moiety in constructing these complex architectures. nih.gov

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides a detailed map of the molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Detailed ¹H and ¹³C NMR Assignments of Carbamate (B1207046) and Azide (B81097) Environments

The ¹H and ¹³C NMR spectra of methyl N-(4-azidobutyl)carbamate are predicted to show distinct signals corresponding to each unique chemical environment within the molecule. The electron-withdrawing nature of the carbamate and azide functionalities significantly influences the chemical shifts of adjacent nuclei.

In the ¹H NMR spectrum, the protons of the butyl chain are expected to appear as multiplets, with those closer to the electronegative nitrogen atoms shifted further downfield. The methoxy (B1213986) protons of the carbamate group would present as a sharp singlet, and the carbamate N-H proton would likely appear as a broad signal that could couple with the adjacent methylene (B1212753) group.

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is expected to have the largest chemical shift, appearing significantly downfield. The carbons of the butyl chain will have distinct shifts based on their proximity to the carbamate and azide groups. General chemical shift ranges for carbons adjacent to nitrogen or oxygen fall between 35 and 80 ppm. wiredchemist.comlibretexts.orgoregonstate.edu

Predicted ¹H NMR Assignments for this compound The following table is based on typical chemical shift values for similar functional groups.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H -N-COO- | ~5.0 | Broad Triplet | 1H |

| O-CH ₃ | ~3.6 | Singlet | 3H |

| N₃-CH ₂- | ~3.3 | Triplet | 2H |

| -NH-CH ₂- | ~3.1 | Quartet | 2H |

| -CH₂-CH ₂-CH ₂-CH₂- | ~1.6 | Multiplet | 4H |

Predicted ¹³C NMR Assignments for this compound The following table is based on typical chemical shift values for similar functional groups. bhu.ac.incompoundchem.com

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| -C =O | ~157 |

| O-C H₃ | ~52 |

| N₃-C H₂- | ~51 |

| -NH-C H₂- | ~40 |

| -CH₂-C H₂-CH₂-CH₂- | ~27 |

| -CH₂-CH₂-C H₂-CH₂- | ~26 |

Application of 2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the carbamate N-H proton and the adjacent methylene protons (-NH-CH ₂-), and sequential correlations along the four-carbon butyl chain, confirming its linear structure.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of each methylene carbon in the butyl chain by linking it to its corresponding, already-assigned proton signal. For example, the proton signal predicted at ~3.3 ppm would show a cross-peak with the carbon signal predicted at ~51 ppm, confirming the C-H bond of the azido-adjacent methylene group.

The application of these 2D NMR methods provides a comprehensive and powerful approach for the complete structural verification of complex molecules like this compound. nih.gov

¹⁵N NMR for Nitrogenous Moiety Characterization

¹⁵N NMR spectroscopy, while less sensitive than ¹H NMR, is a powerful tool for directly probing the chemical environment of the nitrogen atoms within a molecule. researchgate.net For this compound, four distinct nitrogen signals are expected.

The nitrogen atom of the carbamate group would appear in a specific chemical shift range. Based on data for similar functional groups like ureas and amides, this signal is predicted to fall between 60 and 130 ppm. compoundchem.com

The azide moiety (-N₃) contains three chemically distinct nitrogen atoms, which would give rise to three separate signals in the ¹⁵N NMR spectrum. The terminal nitrogens have a different electronic environment from the central nitrogen. Studies on other azide-containing compounds have shown characteristic chemical shift ranges for these nuclei, allowing for their identification. organicchemistrydata.org The direct detection of these four nitrogen signals provides unequivocal evidence for the presence and integrity of both the carbamate and azide functional groups.

Mass Spectrometry (MS) Techniques in Compound Verification and Complex Conjugates

Mass spectrometry is a critical analytical technique that provides two key pieces of information for structural chemistry: the precise molecular weight of a compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₆H₁₂N₄O₂. HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺.

Calculated Exact Mass for this compound

| Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₆H₁₂N₄O₂ | 172.1066 |

| [M+H]⁺ | C₆H₁₃N₄O₂⁺ | 173.1138 |

| [M+Na]⁺ | C₆H₁₂N₄O₂Na⁺ | 195.0958 |

The experimental observation of an ion at m/z 173.1138 (or 195.0958 for a sodium adduct) that matches the calculated value to within a few parts per million would provide strong evidence for the correct elemental composition of the synthesized compound.

Fragmentation Analysis for Structural Confirmation

In addition to providing the mass of the parent ion, mass spectrometry (often using tandem MS or MS/MS techniques) fragments the molecule and detects the masses of the resulting pieces. The fragmentation pattern is predictable and provides confirmation of the molecule's structure.

A key fragmentation pathway for alkyl azides is the loss of a molecule of nitrogen (N₂), which corresponds to a neutral loss of 28 Da. researchgate.netresearchgate.net Carbamates are known to fragment at the C-O and N-C bonds. A plausible fragmentation pathway for this compound would involve these characteristic cleavages. Analysis of these fragments helps to piece together the original structure, confirming the presence and location of the methyl carbamate and azidobutyl moieties.

Predicted Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment | Formula of Fragment | Predicted m/z | Neutral Loss |

| [M-N₂]⁺ | C₆H₁₂N₂O₂⁺ | 144.09 | N₂ (28 Da) |

| [M-N₃]⁺ | C₆H₁₂NO₂⁺ | 130.08 | N₃ (42 Da) |

| [M-OCH₃]⁺ | C₅H₁₂N₄O⁺ | 141.10 | OCH₃ (31 Da) |

| [M-NH(CH₂)₄N₃]⁺ | C₂H₃O₂⁺ | 59.01 | C₄H₉N₄ (113 Da) |

| [C₄H₈N₃]⁺ | C₄H₈N₃⁺ | 98.07 | C₂H₄NO₂ (74 Da) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its carbamate and azide moieties, as well as the alkyl chain.

The primary vibrations of interest include the N-H stretching of the carbamate group, the carbonyl (C=O) stretching, the C-O stretching of the carbamate, the asymmetric stretching of the azide group (N₃), and the C-H stretching of the butyl chain. The presence of hydrogen bonding can influence the position and shape of the N-H and C=O stretching bands.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbamate (N-H) | Stretching | 3400 - 3200 | Medium, Broad |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Strong |

| Azide (N₃) | Asymmetric Stretching | 2100 - 2080 | Strong, Sharp |

| Carbamate (C=O) | Stretching | 1725 - 1685 | Strong |

| Carbamate (C-O) | Stretching | 1320 - 1210 | Strong |

| Alkyl (C-H) | Bending | 1470 - 1450 | Medium |

Note: The exact positions of the absorption bands can vary depending on the sample's physical state (solid, liquid, or gas) and the solvent used.

Advanced Spectroscopic Techniques in Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational barrier around the C-N bond of the carbamate group. This gives rise to two principal planar conformations: syn and anti. nih.gov The relative stability and population of these conformers are influenced by steric and electronic effects of the substituents. nih.gov

Advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating this conformational equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide detailed information about the conformational isomers of carbamates. In cases where the rotation around the C-N bond is slow on the NMR timescale, separate signals for the syn and anti conformers may be observed. The chemical shifts of the protons and carbons near the carbamate linkage are particularly sensitive to the conformation.

For instance, the chemical shift of the N-H proton and the protons on the carbon adjacent to the nitrogen (the α-protons of the butyl chain) would be expected to differ between the syn and anti forms. The relative integrals of these distinct signals can be used to determine the population ratio of the two conformers under specific conditions (solvent, temperature).

Variable temperature (VT) NMR studies are especially insightful. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of the separate signals for the syn and anti conformers as the rate of interconversion increases. From this data, the energy barrier to rotation around the C-N bond can be calculated, providing a quantitative measure of the conformational stability.

While direct experimental data for this compound is not widely published, studies on similar carbamate-containing molecules demonstrate the utility of these advanced NMR techniques in conformational analysis. rsc.orgresearchgate.net The presence of the azidoalkyl chain may introduce additional intramolecular interactions that could influence the syn/anti equilibrium, making such spectroscopic investigations crucial for a complete understanding of its molecular behavior.

Computational and Theoretical Studies for Mechanistic Insights and Design

Molecular Modeling and Docking Studies to Predict Biomolecular Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between a small molecule, such as methyl N-(4-azidobutyl)carbamate, and a biological macromolecule, typically a protein. These in silico methods are instrumental in understanding the binding modes and affinities that govern the biological activity of a compound.

In the context of this compound, docking simulations can be employed to predict how the molecule might interact with the active site of an enzyme or a binding pocket of a receptor. For instance, studies on analogous carbamate (B1207046) derivatives have shown that the carbamate moiety can participate in crucial hydrogen bonding interactions with amino acid residues like tyrosine and aspartic acid within a protein's binding site. nih.gov The orientation of the carbonyl group within the carbamate is critical, as its ability to form hydrogen bonds can be essential for biological activity. nih.govorganic-chemistry.org

A hypothetical docking study of this compound into an enzyme's active site might reveal the following interactions:

| Interacting Group of Compound | Interacting Residue of Protein | Type of Interaction |

| Carbamate carbonyl oxygen | Tyrosine (Tyr) | Hydrogen Bond |

| Carbamate N-H group | Aspartic Acid (Asp) | Hydrogen Bond |

| Azido (B1232118) group terminal nitrogen | Lysine (Lys) | Electrostatic Interaction |

| Butyl chain | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

This table represents a hypothetical scenario based on common interactions observed for similar functional groups in published docking studies.

These predictive models are invaluable for designing more potent and selective derivatives of this compound for specific biological targets. By understanding the key interactions, medicinal chemists can modify the structure of the molecule to enhance its binding affinity and efficacy.

Conformational Analysis of Compound Derivatives

The three-dimensional shape or conformation of a molecule is intrinsically linked to its reactivity and biological activity. Conformational analysis of this compound and its derivatives is crucial for understanding how its shape influences its interactions with other molecules.

The carbamate group itself can exist in different conformations, primarily described by the torsion angle around the C-N bond, leading to cis and trans isomers. nih.gov The ratio of these isomers can be influenced by steric and electrostatic effects of the substituents. nih.gov For this compound, the relatively small methyl group on the carbamate nitrogen and the flexible butyl chain would likely result in a preference for the lower energy trans conformation.

Theoretical studies on similar N-alkyl carbamates provide insights into the rotational barriers and conformational preferences. The flexibility of the azidobutyl chain is another important factor. The four-carbon linker allows for a range of conformations, from a fully extended chain to more folded structures. This flexibility can be advantageous in allowing the molecule to adopt an optimal conformation for binding to a biological target or for participating in a chemical reaction.

Quantum Chemical Calculations of Electronic Properties and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules like this compound. These calculations can elucidate properties that are difficult to measure experimentally.

The electronic properties of the azido group are of particular interest. Studies on small organic azides have shown that the three nitrogen atoms have a non-uniform charge distribution. nih.gov The terminal nitrogen atom typically carries a partial negative charge, making it a nucleophilic center, while the central nitrogen is electron-deficient. This electronic arrangement is key to its reactivity in 1,3-dipolar cycloaddition reactions (click chemistry).

DFT calculations can be used to determine various electronic descriptors for this compound:

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | N(azide, terminal): -0.4, N(azide, central): +0.6, N(azide, internal): -0.2 | Indicates the charge distribution and reactive sites |

These values are hypothetical and serve as an illustration of the data obtained from quantum chemical calculations.

Furthermore, quantum chemical calculations can shed light on the reactivity of the carbamate group. The carbamate functional group is an "amide-ester" hybrid, and its stability arises from resonance between the amide and carboxyl groups. nih.gov Calculations can quantify the rotational barrier of the C-N bond and the electrophilicity of the carbonyl carbon, providing insights into its susceptibility to nucleophilic attack.

Emerging Research Directions and Future Prospects

Development of Novel Functionalizations and Derivatives for Expanded Utility

The true potential of methyl N-(4-azidobutyl)carbamate lies in its capacity to be chemically modified at either of its two functional ends, allowing for the creation of a diverse library of derivatives with tailored properties.

The azide (B81097) group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. interchim.comwikipedia.orgalliedacademies.org This functionality serves as a powerful chemical handle for conjugation. The most prominent reaction is the Huisgen 1,3-dipolar cycloaddition with an alkyne. organic-chemistry.org This can be performed in two main modalities:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and leads specifically to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org It provides a robust method for covalently linking the azidobutyl chain to any molecule or surface bearing a terminal alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper cytotoxicity is a concern, such as in living systems, the azide can react with a strained cyclooctyne (B158145) derivative (e.g., BCN, DBCO) without a metal catalyst. wikipedia.orgmedchemexpress.com

Beyond cycloadditions, the azide can undergo the Staudinger ligation with phosphine-based reagents to form a stable amide bond, offering another bioorthogonal pathway for conjugation. broadpharm.com

The carbamate (B1207046) group, while more stable, also offers routes for derivatization. The synthesis of carbamates can be achieved through various means, such as the Curtius rearrangement of an acyl azide, which proceeds through an isocyanate intermediate. beilstein-journals.orgwikipedia.org This suggests that by starting with different precursors, a wide range of carbamate derivatives (e.g., ethyl, benzyl (B1604629), or more complex carbamates instead of methyl) could be synthesized, allowing for the fine-tuning of properties like solubility, stability, and hydrogen-bonding capacity. Furthermore, recent research has shown that certain carbamates, particularly allylic carbamates, can be designed as cleavable linkers that release a payload upon a specific chemical trigger. nih.gov

| Functional Group | Reaction Type | Reacts With | Product | Key Features |

| Azide (-N₃) | CuAAC | Terminal Alkyne | 1,4-disubstituted 1,2,3-Triazole | High efficiency, specific isomer, requires copper catalyst. organic-chemistry.org |

| Azide (-N₃) | SPAAC | Strained Alkyne (e.g., DBCO) | 1,2,3-Triazole | Bioorthogonal, no metal catalyst needed, ideal for in-vivo use. medchemexpress.com |

| Azide (-N₃) | Staudinger Ligation | Triarylphosphine | Amide Bond | Bioorthogonal, forms a native amide linkage. broadpharm.com |

| Carbamate (-NHCOOR) | Hydrolysis | Acid/Base | Amine + Alcohol + CO₂ | Can be used as a stable linkage or a cleavable one depending on conditions. |

| Carbamate Precursor | Curtius Rearrangement | Acyl Azide -> Isocyanate + Alcohol | Carbamate | Allows for synthesis of diverse carbamate derivatives by varying the alcohol. wikipedia.org |

Expansion into Materials Science and Supramolecular Chemistry

The dual functionality of this compound makes it an excellent candidate for modifying the surfaces of materials. By using the azide "handle," the molecule can be covalently grafted onto polymers, metals, or semiconductor surfaces that have been pre-functionalized with alkynes via click chemistry. This process creates a surface that is densely coated with methyl carbamate groups. Such a modification could be used to precisely control the surface properties, such as hydrophilicity, biocompatibility, and resistance to protein fouling.

In the realm of supramolecular chemistry, the carbamate group's ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) is of significant interest. Once an array of these molecules is anchored to a surface, these hydrogen bonding motifs can direct the self-assembly of other molecules. This could lead to the formation of highly ordered, layered structures or be used to create surfaces that can selectively bind to specific biological molecules through non-covalent interactions. Research on other carbamate-containing molecules has demonstrated their ability to form extensive hydrogen-bonded networks in the solid state, a principle that could be extended to the design of novel "smart" materials. wikipedia.org

Advancements in Targeted Drug Delivery Systems Utilizing the Linker

One of the most promising future applications for this compound is as a bifunctional linker in targeted drug delivery, particularly for antibody-drug conjugates (ADCs). medchemexpress.comnih.gov In this paradigm, the linker connects a potent cytotoxic drug to an antibody that specifically targets cancer cells.

The azide group is ideal for site-specific conjugation to an antibody. Modern protein engineering techniques allow for the introduction of unnatural amino acids containing alkyne groups into an antibody's structure. The azide end of the linker can then be "clicked" onto the antibody using SPAAC, ensuring a homogenous ADC where each antibody carries a precise number of drug molecules at a defined location. mdpi.com

The carbamate portion of the linker is frequently used to attach the drug. mdpi.com Carbamate linkages are often more stable in circulation than ester bonds, preventing premature drug release. Moreover, this linker can be incorporated into more sophisticated "self-immolative" systems. nih.gov For instance, the linker might contain an additional segment that is cleaved by an enzyme present in the target cancer cell. This initial cleavage event can trigger a cascade of electronic rearrangements, ultimately leading to the cleavage of the carbamate and the release of the active drug precisely at the site of action. nih.govnih.gov

| Component | Role in Drug Delivery System | Example Moiety/Concept |

| Targeting Vehicle | Delivers the conjugate to the target cell. | Monoclonal Antibody, Nanoparticle |

| Bioorthogonal Handle | Attaches linker to the targeting vehicle. | Azide (reacts with engineered alkyne on antibody) |

| Linker Backbone | Spaces the drug from the vehicle. | Butyl Chain |

| Cleavable Trigger | Releases the drug in response to a stimulus. | Enzyme-cleavable peptide (e.g., Val-Cit) |

| Self-Immolative Spacer | Decomposes after trigger activation to free the drug. | p-aminobenzyl alcohol (PABC) systems |

| Drug Attachment Point | Covalently connects the drug to the linker. | Carbamate |

| Therapeutic Payload | The active drug molecule. | Cytotoxic agents (e.g., Auristatins, Camptothecin) mdpi.com |

Interdisciplinary Applications in Nanobiotechnology and Diagnostics

The versatility of this compound extends to the rapidly growing fields of nanobiotechnology and molecular diagnostics. The ability to conjugate this linker to various molecules via click chemistry makes it a powerful tool for constructing complex nanoscale systems.

In nanobiotechnology, the linker can be used to functionalize the surface of nanoparticles, such as gold nanoparticles, quantum dots, or liposomes. The azide group allows for the efficient attachment of these nanoparticles to biomolecules like peptides, proteins, or DNA that have been modified with an alkyne. This creates hybrid materials that can be used for biosensing, targeted imaging, or as scaffolds for tissue engineering.

For diagnostics, the linker can be used to attach imaging agents (e.g., fluorescent dyes, radioisotopes for PET scanning) to targeting ligands like antibodies or small molecules. The azide would be reacted with an alkyne on the targeting ligand, while the imaging agent would be attached to the other end of the molecule, often by synthesizing a derivative of the carbamate precursor. The resulting probe can be administered to visualize the location and quantity of specific molecular targets in the body, aiding in the early diagnosis and monitoring of diseases.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | Methyl chloroformate, K₂CO₃, THF | 65–75 | Azide group stability |

| Carbamate Coupling | tert-Butyl carbamate, DMF, 60°C | 70–80 | Deprotection efficiency |

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, the methyl carbamate proton resonates at δ 3.6–3.8 ppm, while azide protons appear at δ 1.6–2.0 ppm .

- FT-IR : The azide stretch (~2100 cm⁻¹) and carbamate carbonyl (1680–1720 cm⁻¹) validate functional groups .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects trace impurities and quantifies purity (>95%) .

Critical Note : X-ray crystallography (e.g., for analogous methyl N-(4-bromophenyl)carbamate) provides definitive structural validation but requires high-purity crystals .

Advanced: How does the azide group in this compound influence its reactivity in click chemistry applications, and what experimental precautions are necessary?

Answer:

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), but its sensitivity to light, heat, and reducing agents necessitates:

- Stability Controls : Store compounds at –20°C in amber vials. Monitor azide degradation via IR or Raman spectroscopy during long-term experiments .

- Reaction Optimization : Use Cu(I) catalysts (e.g., TBTA ligands) in degassed solvents (e.g., DMSO/t-BuOH) to suppress side reactions. Kinetic studies show optimal conversion at 25°C with 5 mol% catalyst loading .

Q. Table 2: Azide Reactivity Under Varying Conditions

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| Ambient light | 48 | Amines, nitriles |

| 60°C (dry DMF) | 12 | Isocyanates |

| Cu(I) + UV light | <1 | Triazoles (desired product) |

Advanced: What computational chemistry methods aid in predicting the reactivity and stability of this compound under varying experimental conditions?

Answer:

- DFT Calculations : Predict bond dissociation energies (e.g., N–N₂ bond in azide: ~30 kcal/mol) and transition states for hydrolysis or thermal decomposition. B3LYP/6-31G* models align with experimental NMR shifts .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. water) on carbamate stability. MD trajectories reveal aggregation tendencies in polar solvents, impacting reaction homogeneity .

Key Insight : Computational models (e.g., for tert-butyl carbamates) guide experimental design by identifying pH-sensitive functional groups and reactive intermediates .

Advanced: What strategies resolve contradictions in reported biological activities of this compound across studies?

Answer:

- Meta-Analysis : Compare datasets using standardized assays (e.g., enzyme inhibition IC₅₀ values) to isolate variables like buffer pH or incubation time .

- Cross-Validation : Replicate conflicting studies under controlled conditions. For example, discrepancies in cytotoxicity (e.g., LD₅₀ = 50 μM vs. 100 μM) may arise from differences in cell line permeability or serum content .

- Structure-Activity Modeling : QSAR models identify substituent effects (e.g., azide vs. nitro groups) on bioactivity, clarifying mechanistic outliers .

Example : In anti-inflammatory assays, this compound shows variable COX-2 inhibition due to solvent-dependent protein binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.